![molecular formula C16H11BrN6OS B2847852 5-bromo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 1903151-93-8](/img/structure/B2847852.png)
5-bromo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
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Overview
Description
Triazolo-pyridazine compounds are a class of heterocyclic compounds that have been studied for their potential biological activities . They often contain a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . These compounds can bind to a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of these compounds often includes a triazole ring and a pyridazine ring . The presence of these rings allows the compound to form specific interactions with different target receptors, enhancing its bioactivity .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically characterized by the presence of signals for C=O groups in their IR absorption spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, some compounds exhibit excellent insensitivity toward external stimuli and good detonation performance .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including the compound , have gained interest as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . The unique structure of this compound may serve as a scaffold for designing novel drugs with improved efficacy and reduced side effects.
Organic Semiconductors and Electronics
Thiophene-based molecules play a crucial role in organic electronics. They are utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The conjugated π-electron system in thiophenes allows for efficient charge transport, making them valuable components in electronic devices .
Corrosion Inhibition
Thiophene derivatives find applications as corrosion inhibitors for metals. Their ability to protect metal surfaces from degradation due to environmental factors makes them relevant in industrial chemistry and material science .
Biological Activity
The compound’s structure suggests potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action. This knowledge could guide drug design and therapeutic interventions .
Materials Science
Beyond electronics, thiophene derivatives contribute to materials science. Researchers explore their use in fabricating light-emitting diodes, sensors, and other functional materials. The unique electronic properties of thiophenes make them versatile building blocks for various applications .
Polymerization and Materials Engineering
Recent developments in polymerization techniques allow for the controlled synthesis of regioregular thiophene-based polymers. These polymers exhibit interesting optoelectronic properties and can be tailored for specific applications, such as organic photovoltaics and flexible displays .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature shared by this compound, allow it to make specific interactions with different target receptors . This suggests that the compound may exert its effects through interactions with these receptors.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple biochemical pathways are affected.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that these methods could be used to predict the ADME properties of this compound.
Result of Action
The diverse pharmacological activities of similar compounds suggest that this compound may have a wide range of molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN6OS/c17-11-6-10(7-18-8-11)16(24)19-9-15-21-20-14-4-3-12(22-23(14)15)13-2-1-5-25-13/h1-8H,9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCYZQCLYTZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC(=CN=C4)Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide |
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